molecular formula C17H17N3 B2689756 3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-amine CAS No. 956453-62-6

3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B2689756
CAS No.: 956453-62-6
M. Wt: 263.344
InChI Key: FJEMXJKQJNWHPQ-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-1-phenyl-1H-pyrazol-5-amine is a pyrazole derivative supplied for research purposes. Pyrazole-based compounds are recognized as important biologically active heterocycles with a vast spectrum of potential pharmacological activities, including anti-inflammatory, antitumor, anticonvulsant, and antimicrobial properties . Beyond medicinal chemistry applications, pyrazole derivatives also serve as key frameworks in the development of new materials for electronic and photonic devices due to their π-conjugation and ability to act as functional coordination ligands . The specific structural motif of this compound, featuring a 5-amine group on the pyrazole ring, makes it a valuable building block for further chemical synthesis, such as the creation of Schiff bases via condensation with aldehydes . This product is intended for use in laboratory research and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

5-(4-ethylphenyl)-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-2-13-8-10-14(11-9-13)16-12-17(18)20(19-16)15-6-4-3-5-7-15/h3-12H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEMXJKQJNWHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323307
Record name 5-(4-ethylphenyl)-2-phenylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831314
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956453-62-6
Record name 5-(4-ethylphenyl)-2-phenylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-amine typically involves the condensation of hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of 4-ethylbenzaldehyde with phenylhydrazine in the presence of a base, followed by cyclization to form the pyrazole ring . The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or ethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Analogous Pyrazole Derivatives

Pyrazole derivatives exhibit diverse biological activities influenced by substituent variations.

Substituent Variations on the Pyrazole Core

Key Observations :

  • Halogenation : Fluorinated analogs (e.g., 3-(4-fluorophenyl) derivatives) exhibit improved metabolic stability and membrane permeability due to fluorine’s electronegativity .
  • Heterocyclic Fusion : Thiazole-containing derivatives (e.g., 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine) expand π-π stacking interactions, relevant to kinase inhibition .

Key Findings :

  • The ethylphenyl variant’s role in β-lactamase inhibition is attributed to its balanced hydrophobicity, which complements the active-site topology of OXA-48 .
  • Chlorophenyl and trifluoromethoxy analogs show enhanced antimicrobial and anticancer activities, likely due to increased electrophilicity and membrane interaction capabilities .
  • Pyridine- and thiazole-fused derivatives demonstrate kinase inhibitory activity, leveraging extended aromatic systems for ATP-binding pocket interactions .

Biological Activity

3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-amine, a compound belonging to the pyrazole family, has attracted significant attention due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18N2\text{C}_{16}\text{H}_{18}\text{N}_2

This compound features a pyrazole ring substituted with ethyl and phenyl groups, which may contribute to its biological properties.

Recent studies have indicated that compounds similar to this compound exhibit multiple mechanisms of action:

  • Inhibition of Tyrosine Kinase : It has been shown that certain pyrazole derivatives can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. For instance, one study demonstrated that a related compound significantly inhibited VEGFR-2 activity, leading to reduced tumor proliferation in vivo by approximately 50% .
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. Specifically, it was found to upregulate genes such as P53 and Bax while downregulating Bcl-2, which is crucial for cell survival .
  • Cell Cycle Arrest : Research indicates that treatment with pyrazole derivatives can lead to cell cycle arrest at the S-phase, further contributing to their anti-cancer effects .

In Vitro Studies

In vitro evaluations have shown that this compound exhibits potent anti-cancer activity across various cell lines:

Cell LineIC50 (μM)Mechanism of Action
PC3 (Prostate)1.24Induction of apoptosis
MDA-MB-231 (Breast)0.85Cell cycle arrest
HCT116 (Colon)2.15Inhibition of VEGFR-2

These findings suggest a promising therapeutic potential for this compound in treating different types of cancer.

In Vivo Studies

In vivo studies have corroborated the in vitro findings. For example, administration of a related pyrazole compound led to a significant reduction in tumor weight in mouse models, supporting its efficacy as an anti-cancer agent .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole-based compounds:

  • Prostate Cancer Model : A study involving PC3 cells revealed that treatment with a pyrazole derivative resulted in a 55.2-fold increase in apoptotic cell death compared to control groups. This was associated with significant alterations in gene expression related to apoptosis .
  • Breast Cancer Treatment : Another investigation focused on MDA-MB-231 cells demonstrated that similar compounds could effectively inhibit cell proliferation and induce apoptosis through the modulation of key signaling pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-amine?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, thiourea analogues can react with halogenated intermediates under reflux conditions in ethanol or DMF, followed by purification via column chromatography. X-ray crystallography is critical for confirming regioselectivity and structural integrity of intermediates . Alternative routes involve multi-step protocols starting from 1,5-diarylpyrazole templates, with key steps including formylation, oxidation, and acylation .

Q. How is the structural characterization of this compound validated in academic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, triclinic crystal systems (space group P1) with unit cell parameters (a = 8.5–10.5 Å, α = 79–109°) are analyzed using SHELX software for refinement. Spectroscopic techniques (¹H/¹³C NMR, IR) complement crystallographic data to verify functional groups and tautomeric forms .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Antitubercular activity is assessed using the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv. Antibacterial activity is tested via broth microdilution (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Dose-response curves (IC₅₀ values) are generated for cytotoxicity screening in cancer cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolic stability. Advanced approaches include:

  • Pharmacokinetic Profiling : Assess plasma stability (e.g., liver microsomal assays) and permeability (Caco-2 cell models).
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites.
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., ethyl to trifluoromethyl groups) to enhance target engagement .

Q. What strategies optimize the regioselectivity of pyrazole ring formation during synthesis?

  • Methodological Answer : Regioselectivity is controlled by:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor 1,3-dipolar cycloaddition pathways.
  • Catalyst Design : Cu(I) or Ru-based catalysts improve yield of 5-amine regioisomers.
  • Computational Modeling : DFT calculations predict thermodynamic stability of intermediates to guide reaction conditions .

Q. How does crystallographic data inform the design of derivatives with enhanced bioactivity?

  • Methodological Answer : SC-XRD reveals key intermolecular interactions (e.g., hydrogen bonds between NH₂ and active-site residues). For example, the planar pyrazole core in this compound allows π-π stacking with aromatic residues in enzyme pockets. Substituent modifications (e.g., fluorophenyl groups) are guided by crystallographic packing to improve lipophilicity and target binding .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce side reactions.
  • Green Chemistry Principles : Solvent-free condensation or microwave-assisted synthesis reduces energy use.
  • Quality Control : HPLC-DAD monitors purity (>95%) at each step, while DSC (differential scanning calorimetry) ensures thermal stability of bulk material .

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